molecular formula C6H4BrF B148452 4-Bromofluorobenzene-d4 CAS No. 50592-31-9

4-Bromofluorobenzene-d4

Cat. No.: B148452
CAS No.: 50592-31-9
M. Wt: 179.02 g/mol
InChI Key: AITNMTXHTIIIBB-RHQRLBAQSA-N
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Description

4-Bromofluorobenzene-d4 is a deuterated derivative of 4-Bromofluorobenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used in various scientific applications due to its unique isotopic properties. The molecular formula of this compound is BrC6D4F, and it has a molecular weight of 179.02 g/mol .

Mechanism of Action

Target of Action

4-Bromofluorobenzene-d4, also known as 1-Bromo-4-fluorobenzene-d4, is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is primarily used as a chemical intermediate in the production of certain pharmaceuticals and agricultural chemicals . The primary targets of this compound are the biochemical pathways involved in the synthesis of these products .

Mode of Action

The compound acts as a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . This interaction with its targets leads to the production of various pharmaceuticals and agrochemicals .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific pharmaceutical or agrochemical being synthesized. It is known that the compound is involved in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides flusilazole .

Pharmacokinetics

As a chemical intermediate, its bioavailability is likely to be influenced by the specific conditions of the synthesis process, including temperature, ph, and the presence of other reactants .

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the specific pharmaceutical or agrochemical product being synthesized. For example, when used in the synthesis of the pesticide Flusilazole, the resulting compound has potent fungicidal properties .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the synthesis process is carried out, such as temperature and pH, as well as the presence of other reactants

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromofluorobenzene-d4 can be synthesized through the bromination of fluorobenzene-d4 in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Bromofluorobenzene-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Cross-Coupling: Palladium or nickel catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.

Major Products:

Scientific Research Applications

4-Bromofluorobenzene-d4 has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical studies. Its dual halogen substitution (bromine and fluorine) makes it a versatile compound in various chemical transformations .

Properties

IUPAC Name

1-bromo-2,3,5,6-tetradeuterio-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITNMTXHTIIIBB-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460115
Record name 4-Bromofluorobenzene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50592-31-9
Record name 4-Bromofluorobenzene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50592-31-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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